molecular formula C9H7F3N2O B8386561 (3-Trifluoromethoxy-phenylamino)-acetonitrile

(3-Trifluoromethoxy-phenylamino)-acetonitrile

Cat. No. B8386561
M. Wt: 216.16 g/mol
InChI Key: ZHXAZQBIDMFEIJ-UHFFFAOYSA-N
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Patent
US08138175B2

Procedure details

A mixture of 3-(trifluoromethoxy)aniline (1.00 g, 5.64 mmol), bromoacetonitrile (745 mg, 6.21 mmol), sodium iodide (1.86 g, 12.4 mmol), and sodium carbonate (858 mg, 6.21 mmol) in CH3CN (15 mL) was heated at reflux for 18 h, then partitioned between water and EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. Chromatography (SiO2; heptane/EtOAc gradient) afforded the title compound (904 mg, 74%). Brown liquid, MS: 215.2 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
858 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].Br[CH2:14][C:15]#[N:16].[I-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC#N>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([NH:7][CH2:14][C:15]#[N:16])[CH:8]=[CH:9][CH:10]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(OC=1C=C(N)C=CC1)(F)F
Name
Quantity
745 mg
Type
reactant
Smiles
BrCC#N
Name
Quantity
1.86 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
858 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)NCC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 904 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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